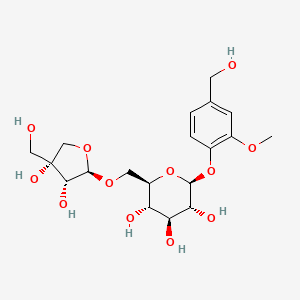

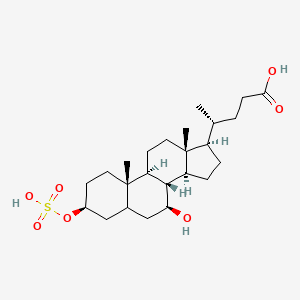

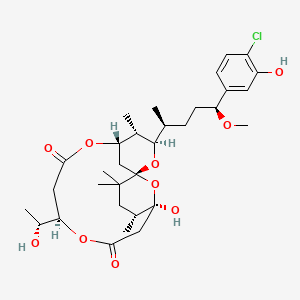

4-hydroxymethyl-2-methoxyphenyl-1-O-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-hydroxymethyl-2-methoxyphenyl-1-O-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside is a glycoside. It has a role as a metabolite.

科学的研究の応用

Synthesis of Potential Inhibitors of Carbohydrate Processing Enzymes

This review article delves into the synthesis of different C-glycoside mimetics, including glycosylphosphates, glycolipids, glycosyl amino acids, and oligosaccharides, which are critical in developing inhibitors for carbohydrate processing enzymes. Such compounds play a significant role in medicinal chemistry, particularly in designing new therapeutic agents for diseases associated with carbohydrate processing enzymes (Cipolla, La Ferla, & Nicotra, 1997).

Enhanced Bone Cell Proliferation and Ossification Markers

Research on flavonoids isolated from Chrozophora tinctoria reveals that these compounds, including rutin, significantly enhance bone cell proliferation and ossification markers. Such findings suggest potential applications in treating or managing bone-related diseases like osteoporosis, showcasing the importance of glycoside compounds in medicinal research (Abdel-Naim et al., 2018).

Conversion of Plant Biomass to Furan Derivatives

The review discusses the synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass and its derivatives, including furan-based chemicals. This research highlights the application of glycoside compounds and their derivatives in sustainable chemistry and the development of new materials and fuels, indicating the broader relevance of such compounds in industrial and environmental applications (Chernyshev, Kravchenko, & Ananikov, 2017).

Phytochemistry and Biological Activity of Cissus incisa Leaves

This review emphasizes the phytochemical diversity and biological activities of the extracts and compounds from Cissus incisa leaves, including antimicrobial and anticancer properties. The research underscores the importance of glycoside compounds in traditional medicine and their potential in developing new therapeutic agents (Nocedo-Mena, Galván-Rodrigo, Wright, & Caboni, 2021).

特性

製品名 |

4-hydroxymethyl-2-methoxyphenyl-1-O-beta-D-apiofuranosyl-(1->6)-O-beta-D-glucopyranoside |

|---|---|

分子式 |

C19H28O12 |

分子量 |

448.4 g/mol |

IUPAC名 |

(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[4-(hydroxymethyl)-2-methoxyphenoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C19H28O12/c1-27-11-4-9(5-20)2-3-10(11)30-17-15(24)14(23)13(22)12(31-17)6-28-18-16(25)19(26,7-21)8-29-18/h2-4,12-18,20-26H,5-8H2,1H3/t12-,13-,14+,15-,16+,17-,18-,19-/m1/s1 |

InChIキー |

CROSCHPQOAEYSN-OTCFHACESA-N |

異性体SMILES |

COC1=C(C=CC(=C1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O |

正規SMILES |

COC1=C(C=CC(=C1)CO)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,2,4]Triazolo[1,5-a][1,3,5]triazine](/img/structure/B1259576.png)

![2-[[(4-Chlorophenyl)-phenylmethoxy]methyl]-1-[2-(4-methoxyphenyl)ethyl]pyrrolidine](/img/structure/B1259577.png)

![7-[(2R,4S,5S,6S)-4-amino-5-[3-hydroxy-1-(1-hydroxypropan-2-yloxy)butoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1259579.png)

![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18R,19S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16,19-diol](/img/structure/B1259583.png)

![1,13-Dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid](/img/structure/B1259593.png)